molecular formula C12H18N2O2S B1366119 (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 205259-71-8

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No. B1366119
CAS RN: 205259-71-8
M. Wt: 254.35 g/mol
InChI Key: BCDIURNDMMBMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is a chemical compound with the molecular formula C12H18N2O2S . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . The synthesis of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” from 4-(piperidine-1-sulfonyl)benzonitrile has been documented .


Molecular Structure Analysis

The molecular structure of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is represented by the InChI code: 1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H .

Scientific Research Applications

Cancer Research: Inhibitors of Lysyl Oxidase (LOX)

Lysyl oxidase (LOX): is an enzyme that plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix, which is essential for the structural integrity of tissues. However, LOX is also implicated in the progression and metastasis of cancer. Compounds like (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine have been studied for their potential to inhibit LOX activity, which could prevent the metastatic spread of cancer cells .

Pharmaceutical Development: Piperidine Derivatives

Piperidine derivatives are significant in the pharmaceutical industry, being present in various classes of drugs. The compound , due to its piperidine moiety, may serve as a precursor or a structural component in the synthesis of new pharmacologically active drugs. Its derivatives could potentially exhibit a wide range of biological activities .

Synthesis of Bioactive Molecules

The piperidine ring is a common feature in many bioactive molecules. As such, (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine could be used in synthetic chemistry to create a variety of compounds with potential biological activities. This includes the development of novel therapeutic agents targeting various diseases .

Reference Standard for Analytical Testing

In pharmaceutical testing, reference standards are crucial for ensuring the accuracy of analytical methods. (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine can serve as a high-quality reference standard for the calibration of instruments and validation of test methods in pharmaceutical analysis .

Mechanism of Action

Target of Action

The primary targets of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine can disrupt the growth and proliferation of cells .

Mode of Action

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine interacts with its targets by binding to the active sites of enzymes like DHFR . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides and, consequently, DNA replication .

Biochemical Pathways

The action of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine affects the folate pathway, which is crucial for the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and thus hindering DNA replication .

Pharmacokinetics

The compound is typically stored in a dry environment at 2-8°c

Result of Action

The molecular and cellular effects of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine’s action include the disruption of DNA replication due to the inhibition of nucleotide synthesis . This can lead to the cessation of cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine. For instance, the compound’s storage conditions can affect its stability Additionally, the pH of the environment can influence the compound’s efficacy, as certain enzymes may only function optimally at specific pH levels

Future Directions

The future directions for research on “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications. Piperidones, for instance, have shown promise in a variety of areas, including antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, and anti-HIV activities .

properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIURNDMMBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407038
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205259-71-8
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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